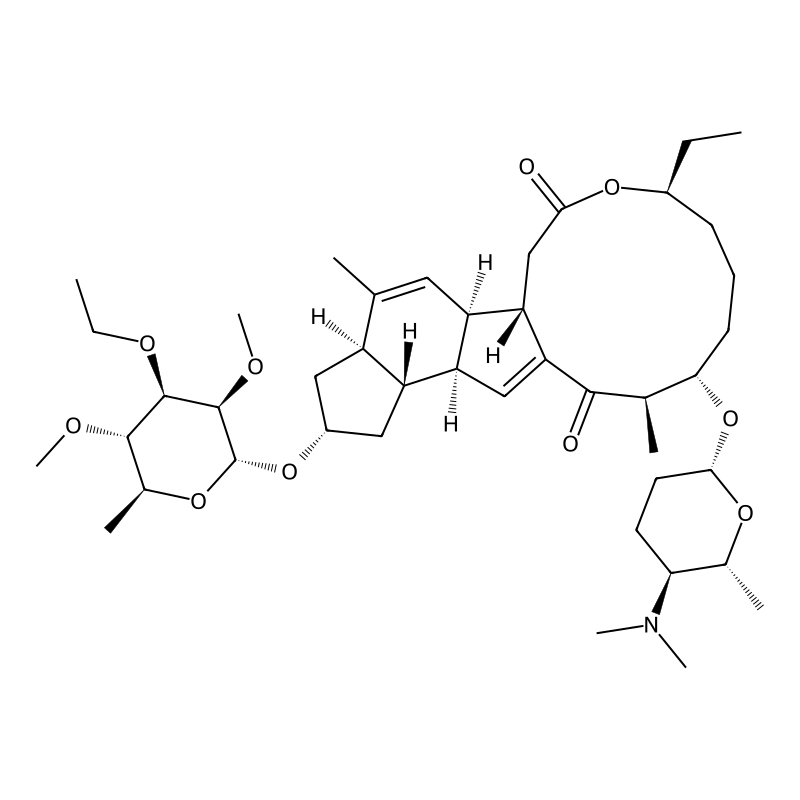Spinetoram L

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Spinetoram is a macrocyclic lactone insecticide primarily composed of two active components: XDE-175-J and XDE-175-L. The latter contains an additional methyl group at carbon 4 on its central ring compared to XDE-175-J. The typical ratio of these components in commercial formulations is approximately 3:1 (XDE-175-J to XDE-175-L) . Spinetoram acts by persistently activating nicotinic acetylcholine receptors in insects, leading to paralysis and death .
Insecticidal Activity:
Spinetoram L, along with its major component Spinetoram J, forms the commercial insecticide Spinetoram. This biopesticide, derived from the soil bacterium Saccharopolyspora spinosa, exhibits a broad spectrum of insecticidal activity against various insect pests []. Research highlights its effectiveness against lepidopteran larvae (caterpillars), thrips, dipteran larvae (flies), sawfly larvae, specific beetles, and psyllids [].
Mode of Action:
Spinetoram L acts as a nicotinic acetylcholine receptor (nAChR) agonist, disrupting the nervous system function of insects []. By mimicking the natural neurotransmitter acetylcholine, it overstimulates the nAChRs, leading to paralysis and ultimately death of the insect [].
Potential for Development of New Analogues:
Studies have explored the semi-synthesis of Spinetoram L analogues by replacing specific components of its structure []. These analogues show potential insecticidal activity against various pests beyond the target range of Spinetoram, including leafroller thrips, leafminer flies, and whiteflies []. Additionally, these analogues might possess other biological activities, such as antibiotic, antifungal, anticancer, antiparasitic, and immunosuppressive properties, warranting further investigation [].
Environmental Considerations:
Spinetoram L is generally considered to be relatively safe for the environment and beneficial insects compared to conventional insecticides []. However, research suggests that higher concentrations can be detrimental to non-target organisms, including bumblebees, highlighting the importance of responsible use and studying sublethal effects [].
The chemical structure of Spinetoram allows it to undergo various reactions typical of macrocyclic lactones. These include:
- N-demethylation: This reaction occurs primarily in ruminants and hens, resulting in metabolites such as N-demethyl-175-J and N-formyl-175-J.
- Dealkylation: Involves the removal of alkyl groups from the sugar moieties, producing O-deethyl and O-demethyl metabolites .
These metabolic pathways are crucial for understanding the compound's fate in biological systems.
Spinetoram exhibits potent insecticidal activity against various pests, particularly Lepidoptera larvae. Studies have shown that it is effective against resistant strains of pests like Helicoverpa armigera, demonstrating a negative cross-resistance with other insecticidal proteins such as Cry1Ac . The compound disrupts normal neuronal function by activating nicotinic acetylcholine receptors while inhibiting gamma-aminobutyric acid-gated chloride channels, leading to insect paralysis .
The synthesis of Spinetoram involves fermentation processes using Saccharopolyspora spinosa, followed by chemical modifications to enhance its efficacy. The fermentation yields various spinosyns, which are then selectively modified to produce XDE-175-J and XDE-175-L. This semi-synthetic approach allows for the retention of beneficial properties while enhancing insecticidal activity .
Spinetoram is primarily used as an insecticide in agricultural settings. Its applications include:
- Crop Protection: Effective against a range of pests on crops such as cotton, vegetables, and fruits.
- Integrated Pest Management: Used in conjunction with other pest control strategies to minimize resistance development .
Due to its specific mode of action, Spinetoram is particularly valuable in managing pest populations that have developed resistance to other insecticides.
Research has indicated that Spinetoram interacts with various biological systems. For instance:
- Toxicity Studies: Demonstrated significant mortality rates in larvae exposed to Spinetoram at varying concentrations.
- Metabolic Studies: Showed that Spinetoram is rapidly absorbed and extensively distributed in tissues, with excretion primarily through feces .
These studies highlight the compound's effectiveness and potential environmental impacts.
Spinetoram shares structural similarities with other compounds in the spinosyn class but exhibits unique properties due to its specific modifications. Here are some similar compounds:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Spinosad | Macrocyclic lactone | Composed mainly of spinosyn A and D |
| Abamectin | Macrocyclic lactone | Derived from Streptomyces avermitilis |
| Ivermectin | Macrocyclic lactone | Broad-spectrum antiparasitic activity |
Uniqueness of Spinetoram:








